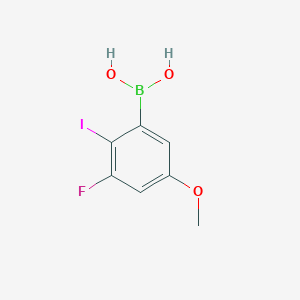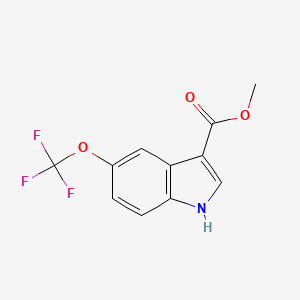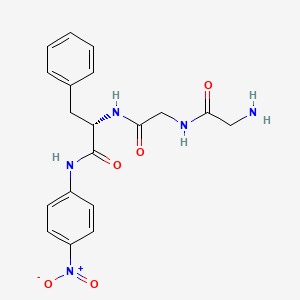
Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide is a synthetic compound with a complex structure, characterized by the presence of glycylglycyl, nitrophenyl, and phenylalaninamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to use a peptide coupling reaction, where the glycylglycyl moiety is coupled with the nitrophenyl and phenylalaninamide groups. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers, which can efficiently produce the compound in high yields. The process typically includes steps such as solid-phase peptide synthesis (SPPS), purification, and characterization to ensure the quality and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenylalaninamide derivatives.
Wissenschaftliche Forschungsanwendungen
Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide has several scientific research applications:
Chemistry: Used as a model compound in peptide synthesis studies and as a substrate in enzymatic assays.
Biology: Investigated for its potential role in protein-protein interactions and as a probe for studying enzyme kinetics.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials and as a component in biochemical assays.
Wirkmechanismus
The mechanism of action of Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate for enzymes, leading to the formation of reaction products that can be detected and quantified. This interaction is often mediated by the peptide bonds and functional groups present in the compound, which facilitate binding to the active site of the enzyme .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycyl-N-(4-nitrophenyl)-L-prolinamide: Similar in structure but contains a proline residue instead of phenylalanine.
N-(3-carboxy-1-oxopropyl)glycylglycyl-N-(4-nitrophenyl)-: Contains an additional carboxylic acid group.
Glycyl-N-(4-nitrophenyl)-D-prolinamide: Similar to the prolinamide derivative but with a different stereochemistry.
Uniqueness
Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide is unique due to its specific combination of functional groups and peptide bonds, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in scientific research .
Eigenschaften
CAS-Nummer |
74569-67-8 |
|---|---|
Molekularformel |
C19H21N5O5 |
Molekulargewicht |
399.4 g/mol |
IUPAC-Name |
(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-N-(4-nitrophenyl)-3-phenylpropanamide |
InChI |
InChI=1S/C19H21N5O5/c20-11-17(25)21-12-18(26)23-16(10-13-4-2-1-3-5-13)19(27)22-14-6-8-15(9-7-14)24(28)29/h1-9,16H,10-12,20H2,(H,21,25)(H,22,27)(H,23,26)/t16-/m0/s1 |
InChI-Schlüssel |
YNSMQFACHKXOGT-INIZCTEOSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CNC(=O)CN |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CNC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


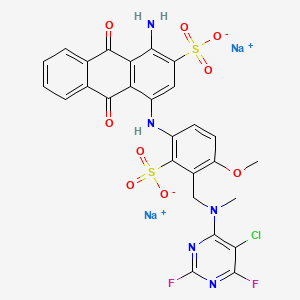

![[2-chloro-3-(4-ethylpiperazin-1-yl)phenyl] trifluoromethanesulfonate](/img/structure/B13410007.png)
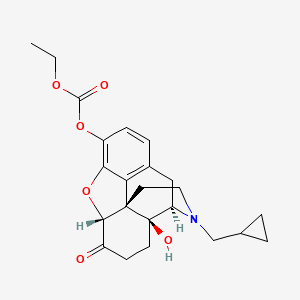

![(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methoxycarbonylsulfanylpropanoic acid](/img/structure/B13410025.png)
![(1S,9S,11S,13R,19S)-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B13410028.png)

![1-Butanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13410033.png)
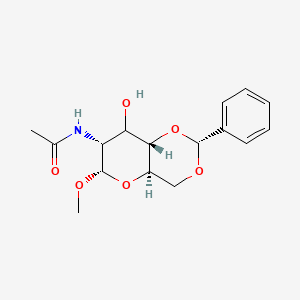
![(1S,14S,15E)-15-ethylidene-6-hydroxy-18-(hydroxymethyl)-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one](/img/structure/B13410040.png)
